molecular formula C6H5N3O B1596240 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one CAS No. 53975-70-5

1H-Pyrazolo[3,4-c]pyridin-3(2H)-one

Cat. No.: B1596240
CAS No.: 53975-70-5
M. Wt: 135.12 g/mol
InChI Key: OZMFSEBVEVMFJE-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its fused pyrazole and pyridine rings, which contribute to its unique chemical properties and biological activities. The structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for the development of therapeutic agents.

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one involves several synthetic routes and reaction conditions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles can yield pyrazolo[3,4-c]pyridine analogues with high enantioselectivity . Additionally, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds can be achieved through protection-group and N-alkylation reactions, tandem borylation, and Suzuki–Miyaura cross-coupling .

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-c]pyridin-3(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, tandem borylation and Suzuki–Miyaura cross-coupling can introduce various substituents at specific positions on the pyrazolo[3,4-c]pyridine scaffold .

Scientific Research Applications

1H-Pyrazolo[3,4-c]pyridin-3(2H)-one has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound serves as a valuable scaffold for the development of therapeutic agents targeting various diseases. For instance, it has been explored as a potential agonist for peroxisome proliferator-activated receptor α (PPARα), which is involved in regulating fatty acid metabolism and treating dyslipidemia .

In addition to its medicinal applications, this compound is used in chemical research for the development of new synthetic methodologies and the study of reaction mechanisms

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, as a PPARα agonist, it binds to the ligand-binding domain of the receptor, inducing a conformational change in helix 12 (H12) and organizing the AF-2 surface to accommodate a transcriptional coactivator . This interaction leads to the activation of target genes involved in lipid and glucose metabolism, adipogenesis, and inflammation.

Comparison with Similar Compounds

1H-Pyrazolo[3,4-c]pyridin-3(2H)-one can be compared with other similar compounds, such as 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[4,3-c]pyridine. These compounds share a similar fused ring structure but differ in the position and nature of their substituents. The unique structural features of this compound, such as its specific substitution patterns and functional groups, contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1,2-dihydropyrazolo[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-4-1-2-7-3-5(4)8-9-6/h1-3H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMFSEBVEVMFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342805
Record name 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53975-70-5
Record name 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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